molecular formula C11H12ClFO2 B13175724 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid

3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Cat. No.: B13175724
M. Wt: 230.66 g/mol
InChI Key: UOVQQSSZTBLIJP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a fluorine atom, and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom. This intermediate is then subjected to a series of reactions, including Grignard reactions and esterifications, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
  • 3-(4-Chlorophenyl)-3-methyl-2,2-dimethylpropanoic acid
  • 3-(4-Chlorophenyl)-3-ethyl-2,2-dimethylpropanoic acid

Uniqueness

3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in certain chemical and pharmaceutical applications .

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15)

InChI Key

UOVQQSSZTBLIJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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